molecular formula C5H7BrClN3 B13516656 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole

4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole

Cat. No.: B13516656
M. Wt: 224.48 g/mol
InChI Key: PXDOCDBHLYETNJ-UHFFFAOYSA-N
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Description

4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This specific compound is characterized by the presence of bromine, chlorine, and ethyl substituents, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole can be achieved through several methods. One common approach involves the halogenation of triazole derivatives. For instance, starting with 2-ethyl-2H-1,2,3-triazole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position. Subsequently, chloromethylation can be performed using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and chloromethylation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents like bromine and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Amino or thiol derivatives.

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, making it a potent bioactive compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-(chloromethyl)-2-methoxyphenol: Similar in structure but contains a methoxy group instead of an ethyl group.

    4-Bromo-5-(chloromethyl)-2-methyl-2H-1,2,3-triazole: Similar but with a methyl group instead of an ethyl group.

Uniqueness

4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole is unique due to the combination of bromine, chlorine, and ethyl substituents, which confer distinct reactivity and potential applications. Its specific substitution pattern allows for targeted modifications and functionalization, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-bromo-5-(chloromethyl)-2-ethyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrClN3/c1-2-10-8-4(3-7)5(6)9-10/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDOCDBHLYETNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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